molecular formula C12H15N5O2 B11470441 5-amino-N-(2-hydroxyethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2-hydroxyethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11470441
M. Wt: 261.28 g/mol
InChI Key: LJVMKZYNUSMRKZ-UHFFFAOYSA-N
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Description

5-amino-N-(2-hydroxyethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-hydroxyethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Functional Group Modifications: Subsequent modifications introduce the amino, hydroxyethyl, and carboxamide groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Binding: Studying interactions with proteins and other biomolecules.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential antimicrobial properties against various pathogens.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers for enhanced properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-hydroxyethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Carboxamide Compounds: Compounds with carboxamide functional groups.

Uniqueness

    Chemical Structure: The unique combination of amino, hydroxyethyl, and carboxamide groups.

    Biological Activity: Distinct biological activities compared to other triazole derivatives.

This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

5-amino-N-(2-hydroxyethyl)-1-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C12H15N5O2/c1-8-3-2-4-9(7-8)17-11(13)10(15-16-17)12(19)14-5-6-18/h2-4,7,18H,5-6,13H2,1H3,(H,14,19)

InChI Key

LJVMKZYNUSMRKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCO)N

Origin of Product

United States

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